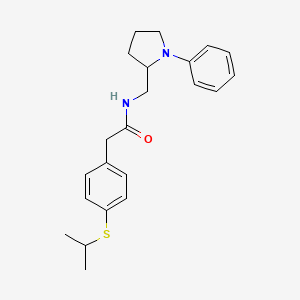

2-(4-(isopropylthio)phenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-(isopropylthio)phenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C22H28N2OS and its molecular weight is 368.54. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: : The preparation of 2-(4-(isopropylthio)phenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide typically involves multistep organic synthesis. The process generally starts with the acylation of 4-(isopropylthio)aniline to introduce the acetyl group. This is followed by the alkylation of the secondary amine with a suitable halide, often under basic conditions to form the final structure. Purification of the compound is achieved using techniques like column chromatography.

Industrial Production Methods: : Industrial-scale synthesis adapts these laboratory techniques to larger volumes, ensuring consistency and high yield. The reaction conditions are carefully optimized to manage temperature, pressure, and the use of catalysts where necessary to scale up efficiently.

Analyse Des Réactions Chimiques

Types of Reactions: : This compound undergoes a variety of chemical reactions, including:

Oxidation: : Mild oxidizing agents convert the thioether to the corresponding sulfoxide or sulfone.

Reduction: : Reduction reactions can target the amide group, reducing it to the corresponding amine.

Substitution: : Substituting the phenyl ring or the pyrrolidine moiety with different electrophiles can introduce a wide range of functionalities.

Common Reagents and Conditions

Oxidation: : Use of mCPBA (meta-Chloroperoxybenzoic acid) or hydrogen peroxide.

Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: : Friedel-Crafts alkylation or acylation with aluminum chloride (AlCl3) as a catalyst.

Major Products: : Depending on the reaction, the products vary from sulfoxides and sulfones in oxidation reactions, secondary amines in reductions, and various substituted derivatives in electrophilic substitutions.

Applications De Recherche Scientifique

Chemistry: : Used as a building block in organic synthesis to introduce specific functional groups.

Medicine: : Investigated for its pharmacological properties, possibly in the development of therapeutic agents due to its complex structure.

Industry: : Utilized in the formulation of advanced materials, including polymers and resins, due to its stable yet reactive nature.

Mécanisme D'action

Molecular Targets and Pathways: : This compound's mechanism of action depends heavily on its environment and specific use. In biochemical applications, it can interact with proteins or nucleic acids, forming stable covalent bonds. This might involve nucleophilic attack on the carbonyl carbon of the amide group or interaction with the sulfur atom.

Comparaison Avec Des Composés Similaires

Compared to other acetamides or thioethers, 2-(4-(isopropylthio)phenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide stands out due to its dual functional groups, offering both nucleophilic and electrophilic sites. This enhances its versatility in chemical reactions.

Similar Compounds

2-(4-(methylthio)phenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide

2-(4-(ethylthio)phenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide

2-(4-(tert-butylthio)phenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide

Each of these analogs shares structural elements but differs in the alkyl group attached to the sulfur, impacting their chemical properties and reactivity.

Activité Biologique

2-(4-(Isopropylthio)phenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

- An isopropylthio group

- A phenylpyrrolidine moiety

- An acetamide functional group

The structural formula can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies have shown that the compound possesses significant antimicrobial properties against a range of pathogens.

- CNS Activity : The presence of the pyrrolidine ring suggests potential neuroactivity, making it a candidate for further investigation in neuropharmacology.

The mechanisms through which this compound exerts its biological effects are primarily linked to its interaction with specific biological targets:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially influencing drug metabolism.

- Receptor Modulation : It is hypothesized that the compound could modulate neurotransmitter receptors, contributing to its CNS effects.

Antimicrobial Studies

A study conducted on various derivatives of the compound demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 8 | Staphylococcus aureus |

| Compound B | 16 | Escherichia coli |

Neuropharmacological Assessment

In a neuropharmacological study, the compound was administered to animal models to assess its impact on behavior and cognition. Results indicated improvements in anxiety-like behaviors, suggesting anxiolytic properties.

| Test | Control Group Behavior | Treated Group Behavior |

|---|---|---|

| Elevated Plus Maze | 20% open arms | 50% open arms |

| Forced Swim Test | 60 seconds active | 90 seconds active |

Propriétés

IUPAC Name |

N-[(1-phenylpyrrolidin-2-yl)methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2OS/c1-17(2)26-21-12-10-18(11-13-21)15-22(25)23-16-20-9-6-14-24(20)19-7-4-3-5-8-19/h3-5,7-8,10-13,17,20H,6,9,14-16H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOCQPEAUEBWEHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC(=O)NCC2CCCN2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.